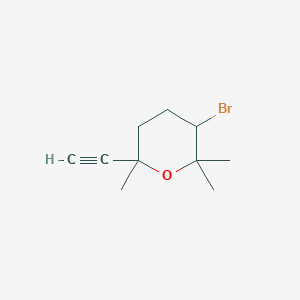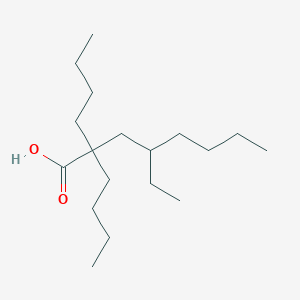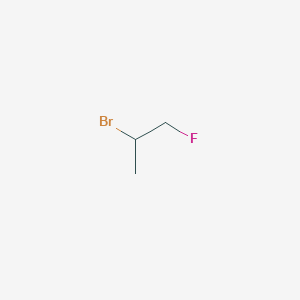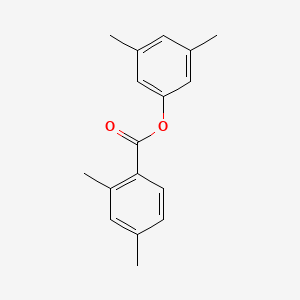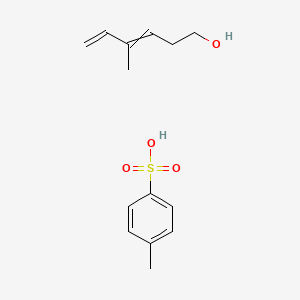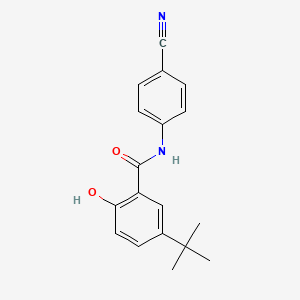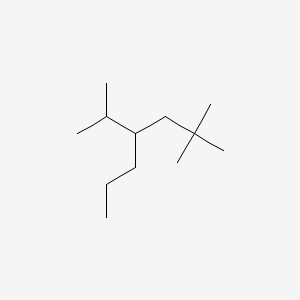
2,2-Dimethyl-4-(propan-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with two methyl groups and one isopropyl group attached to it. This compound is part of the larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(propan-2-yl)heptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane derivatives with appropriate alkyl halides under the presence of strong bases or catalysts. For instance, the reaction of 2,2-dimethylheptane with isopropyl bromide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethyl-4-(propan-2-yl)heptanol, 2,2-dimethyl-4-(propan-2-yl)heptanone, or 2,2-dimethyl-4-(propan-2-yl)heptanoic acid.
Halogenation: Products include various halogenated derivatives such as this compound chloride or bromide.
Scientific Research Applications
2,2-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research into its derivatives for potential therapeutic applications.
Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
As a hydrocarbon, 2,2-Dimethyl-4-(propan-2-yl)heptane does not have a specific mechanism of action in biological systems. its derivatives may interact with various molecular targets and pathways, depending on their functional groups and structural modifications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpentane
- 2,4-Dimethylheptane
- 2,2,4-Trimethylpentane
Uniqueness
2,2-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its linear or differently branched isomers.
Properties
CAS No. |
62185-38-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-8-11(10(2)3)9-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
HFRVMJCEWUXCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


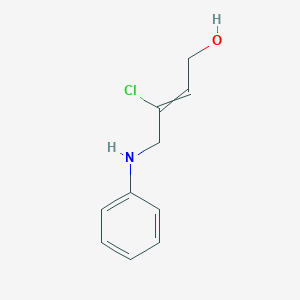
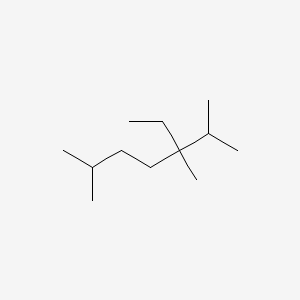
![4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14560311.png)
![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)
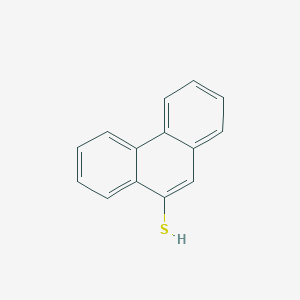
![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)

![3-(2,5-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560342.png)
